molecular formula C24H16BrN B11785934 4-(4-Bromophenyl)-9-phenyl-9H-carbazole

4-(4-Bromophenyl)-9-phenyl-9H-carbazole

Cat. No.: B11785934
M. Wt: 398.3 g/mol
InChI Key: XJJKRQJWRSYMLE-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-9-phenyl-9H-carbazole is a strategically functionalized carbazole derivative that serves as a key building block in advanced materials science and organic synthesis. This compound features a carbazole core that is disubstituted at the nitrogen atom and a carbon position, a design that allows researchers to fine-tune the compound's electronic properties, such as its HOMO and LUMO energy levels and triplet energy. The bromine atom on the phenyl ring serves as a reactive handle, enabling further structural elaboration through cross-coupling reactions like Suzuki or Buchwald-Hartwig animations, which are essential for constructing more complex, multifunctional organic molecules. Its primary research value lies in the development of organic electronic devices. Carbazole derivatives are renowned for their high thermal stability, significant rigidity, and excellent hole-transporting capabilities, making them indispensable in the creation of organic light-emitting diodes (OLEDs), particularly as host materials in phosphorescent OLEDs (PHOLEDs). The twisted molecular conformation between the carbazole core and the substituted phenyl rings helps maintain a high triplet energy, which is a critical requirement for host materials to prevent the quenching of excitons and achieve high device efficiency. For research purposes, the compound is typically a solid and should be stored sealed in a dry container at room temperature. This product is intended for research use only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H16BrN

Molecular Weight

398.3 g/mol

IUPAC Name

4-(4-bromophenyl)-9-phenylcarbazole

InChI

InChI=1S/C24H16BrN/c25-18-15-13-17(14-16-18)20-10-6-12-23-24(20)21-9-4-5-11-22(21)26(23)19-7-2-1-3-8-19/h1-16H

InChI Key

XJJKRQJWRSYMLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C(C=CC=C42)C5=CC=C(C=C5)Br

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 4 Bromophenyl 9 Phenyl 9h Carbazole

Strategies for N-Arylation of the Carbazole (B46965) Core

The introduction of a phenyl group at the nitrogen atom of the carbazole nucleus is a critical step in the synthesis of the target compound. This transformation is typically achieved via transition-metal-catalyzed cross-coupling reactions, with the Buchwald-Hartwig amination and the Ullmann condensation being the most prominent methods.

Palladium-Catalyzed Buchwald-Hartwig Amination for N-Phenyl Installation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. orgsyn.orgwikipedia.org This reaction has largely superseded harsher classical methods due to its milder conditions and broader substrate scope. orgsyn.org The catalytic cycle generally involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine (in this case, the carbazole nitrogen), deprotonation by a base, and subsequent reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. wikipedia.org

For the N-phenylation of a carbazole precursor, such as 4-bromo-9H-carbazole, the reaction would involve coupling with an aryl halide like iodobenzene (B50100) or bromobenzene (B47551). The choice of palladium precatalyst, phosphine (B1218219) ligand, base, and solvent is crucial for achieving high yields. Studies on the Buchwald-Hartwig amination of aryl bromides with carbazole have shown that catalyst systems and reaction conditions can be systematically optimized for maximum efficiency. nih.gov For instance, toluene (B28343) is often found to be a superior solvent for these couplings. nih.gov

Table 1: Optimization of Buchwald-Hartwig Amination for N-Arylation of Carbazole This table is based on model studies of the coupling of bromobenzene and carbazole and illustrates typical optimization parameters.

Catalyst SystemBaseSolventTemperature (°C)Yield (%)
[Pd(allyl)Cl]₂ / t-BuXPhosNaOtBuToluene100>95
[Pd(allyl)Cl]₂ / t-BuXPhosNaOtBu1,4-Dioxane100~90
[Pd(allyl)Cl]₂ / RuPhosNaOtBuToluene100~85
Pd₂(dba)₃ / XPhosK₃PO₄Toluene110~70

Copper-Catalyzed Ullmann-Type C-N Coupling Approaches

The Ullmann condensation is a classical method for C-N bond formation that utilizes a copper catalyst or stoichiometric copper, often at high temperatures. wikipedia.org While traditional Ullmann reactions require harsh conditions, modern protocols have been developed that employ soluble copper catalysts with ligands, allowing the reactions to proceed under milder conditions. wikipedia.org

This method has been successfully applied to the synthesis of N-arylcarbazoles. For example, 9-(4-bromophenyl)-9H-carbazole can be synthesized from carbazole and 1,4-dibromobenzene (B42075) using a copper(I) iodide (CuI) catalyst, 18-crown-6 (B118740) as a ligand, and potassium carbonate (K₂CO₃) as the base at 170°C, affording the product in 71% yield. acs.org A more severe, ligandless approach involves heating carbazole with 1,4-dibromobenzene in the presence of copper sulfate (B86663) pentahydrate (CuSO₄·5H₂O) and K₂CO₃ in a sealed ampoule at 250°C, which yields the product in 41% yield. wikipedia.org

A particularly efficient synthesis of the target molecule's core structure involves the N-phenylation of 4-bromo-9H-carbazole with iodobenzene. This reaction can be catalyzed by copper(I) iodide with 1,3-di(2-pyridyl)-1,3-propanedione (B162630) as a ligand and K₂CO₃ as the base in dimethylformamide (DMF) at 110°C, producing 4-bromo-9-phenyl-9H-carbazole in an excellent 97% yield. acs.org

Table 2: Examples of Copper-Catalyzed N-Arylation of Carbazole Derivatives

Carbazole SubstrateAryl HalideCatalyst/LigandBaseSolventConditionsYield (%)Reference
4-Bromo-9H-carbazoleIodobenzeneCuI / 1,3-di(2-pyridyl)-1,3-propanedioneK₂CO₃DMF110°C97 acs.org
9H-Carbazole1,4-DibromobenzeneCuI / 18-Crown-6K₂CO₃DMPU170°C, 11h71 acs.org
9H-Carbazole1,4-DibromobenzeneCuSO₄·5H₂OK₂CO₃None250°C, 68h41 wikipedia.org

Approaches for C-Arylation at the Carbazole 4-Position

The introduction of the 4-bromophenyl group at the C-4 position of the carbazole ring is achieved through transition-metal-catalyzed C-C bond formation. The Suzuki-Miyaura coupling is the most widely used method for this purpose, though other cross-coupling reactions also represent viable synthetic strategies.

Suzuki-Miyaura Cross-Coupling for 4-Bromophenyl Moiety Integration

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. mdpi.com Its advantages include mild reaction conditions, commercial availability of a wide range of boronic acids, and the low toxicity of the boron-containing byproducts. mdpi.com The catalytic cycle involves oxidative addition of the organic halide to Pd(0), transmetalation with the boronate species (activated by a base), and reductive elimination to form the new C-C bond. nih.gov

In the context of synthesizing 4-(4-Bromophenyl)-9-phenyl-9H-carbazole, this reaction could be employed by coupling a 4-halo-9-phenylcarbazole (e.g., 4-iodo- or 4-bromo-9-phenylcarbazole) with (4-bromophenyl)boronic acid. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are critical for success. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used catalyst, often in combination with bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ in solvent systems like toluene, 1,4-dioxane, or DMF. acs.orgmdpi.com

Table 3: Model Suzuki-Miyaura Reaction Conditions for Arylation This table is based on the arylation of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various aryl boronic acids, illustrating the influence of different bases and solvents on the coupling outcome.

Aryl Boronic AcidCatalystBaseSolventTemperature (°C)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane70-8085 mdpi.com
Phenylboronic acidPd(PPh₃)₄Na₂CO₃1,4-Dioxane70-8060 mdpi.com
Phenylboronic acidPd(PPh₃)₄K₃PO₄Toluene70-8070 mdpi.com
4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane70-8090 mdpi.com

Other Transition-Metal-Catalyzed C-C Bond Formation Reactions

Besides the Suzuki-Miyaura coupling, other palladium-catalyzed reactions can be utilized for C-C bond formation on the carbazole scaffold.

Stille Coupling: This reaction involves the coupling of an organotin compound (stannane) with an organic halide or pseudohalide. wikipedia.org The Stille reaction is highly versatile due to the air and moisture stability of organostannanes and broad functional group compatibility. orgsyn.orglibretexts.org For carbazole synthesis, a 4-halo-9-phenylcarbazole could be coupled with (4-bromophenyl)trimethylstannane. A significant drawback is the toxicity of the organotin reagents and byproducts. organic-chemistry.org

Heck Reaction: The Heck (or Mizoroki-Heck) reaction couples an unsaturated halide with an alkene. wikipedia.org While not typically used for direct biaryl synthesis, intramolecular versions of the Heck reaction are elegantly employed to construct the carbazole ring system itself from suitably designed precursors, demonstrating its utility in forming C-C bonds within the carbazole framework. acs.orgwikipedia.org

Multi-Step Synthetic Sequences and Reaction Optimization

Route A: C-Arylation followed by N-Arylation: This approach starts with the functionalization of the carbazole C-4 position, followed by the introduction of the N-phenyl group. A practical execution of this route begins with 4-bromo-9H-carbazole as a commercially available or readily synthesized intermediate. This substrate then undergoes an N-arylation reaction, for instance, a copper-catalyzed Ullmann coupling with iodobenzene, to yield the final product. acs.org This sequence is often advantageous as the final N-arylation step is typically high-yielding.

Route B: N-Arylation followed by C-Arylation: This pathway involves first synthesizing 9-phenylcarbazole (B72232) and then introducing the 4-bromophenyl group at the C-4 position. This second step is more complex, as it requires selective functionalization at the C-4 position (e.g., via halogenation) followed by a C-C cross-coupling reaction like the Suzuki-Miyaura coupling. Direct C-H activation and arylation at the C-4 position of 9-phenylcarbazole is also a potential, more atom-economical strategy, though it may present challenges in regioselectivity.

Sequential Functionalization Strategies

The utility of this compound often lies in its capacity to undergo further chemical changes, a process frequently carried out in a stepwise or sequential manner. chemrxiv.org This approach allows for the precise installation of different functional groups at specific positions on the carbazole core.

A prominent example of a sequential functionalization strategy begins with the base molecule, this compound, which is first subjected to an iodination reaction. In a typical procedure, the compound is dissolved in boiling glacial acetic acid, to which potassium iodide and potassium iodate (B108269) are added. This reaction, refluxed for approximately four hours, selectively installs iodine atoms at the 3 and 6 positions of the carbazole ring, yielding 9-(4-bromophenyl)-3,6-diiodo-9H-carbazole with a high yield of around 85%. rsc.org

This di-iodinated intermediate is then primed for a subsequent cross-coupling reaction. For instance, it can be reacted with a boronic acid derivative, such as 4-carbazolyl-1-bromophenylboronic acid, in a Suzuki coupling reaction. rsc.org This second step connects new carbazole units to the original core at the 3 and 6 positions, demonstrating a powerful method for constructing larger, well-defined dendritic structures. rsc.org Another functionalization pathway involves the palladium-catalyzed Hirao reaction, which can couple various secondary phosphine oxides or dialkyl phosphites to the brominated phenyl ring of the carbazole derivative. researchgate.net These sequential strategies are indispensable for building complex molecules with tailored properties. chemrxiv.org

Yield Enhancement and Side Product Minimization Protocols

The efficiency of synthesizing carbazole derivatives is critical, and various protocols have been developed to enhance yields and minimize the formation of unwanted side products. The choice of catalyst, reagents, and reaction conditions plays a significant role in the outcome of the synthesis.

Ullmann-type coupling reactions are commonly employed for the N-arylation of carbazole. A modified procedure for a related isomer, 4-bromo-9-phenyl-9H-carbazole, starting from 4-bromo-9H-carbazole and iodobenzene, reports a yield of 97%. chemicalbook.com This high efficiency is attributed to a carefully optimized protocol: the reaction is conducted in dried N,N-dimethylformamide (DMF) at 110°C under an inert nitrogen atmosphere. chemicalbook.com The use of copper(I) iodide as a catalyst, potassium carbonate as a base, and 1,3-di(2-pyridyl)-1,3-propanedione as a ligand are key factors in achieving this high yield. chemicalbook.com Degassing the mixture to remove oxygen helps prevent oxidative side reactions. chemicalbook.com

Another protocol for synthesizing the related 9-(4-bromophenyl)-9H-carbazole involves reacting carbazole with 1,4-dibromobenzene. One method uses copper(I) iodide, 18-Crown-6 as a phase-transfer catalyst, and potassium carbonate in 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) at 170°C, resulting in a 71% yield. rsc.org The work-up procedure, which involves quenching with hydrochloric acid and washing with aqueous ammonia, is crucial for removing inorganic salts and catalyst residues, thereby purifying the crude product. rsc.org In contrast, a different synthesis using copper sulfate pentahydrate (CuSO₄·5H₂O) and potassium carbonate at a much higher temperature of 250°C in a sealed ampoule resulted in a lower yield of 41%. nih.gov

Microwave-assisted synthesis has also emerged as a powerful technique for improving yields and reducing reaction times in the functionalization of carbazole derivatives. For example, the formylation of carbazoles, which can have yields as low as 13-22% under conventional heating, has been significantly improved to 86-88% by using microwave irradiation. nih.gov

Below is a table summarizing various synthetic protocols and their outcomes.

Starting MaterialsCatalyst/ReagentsSolventTemperatureYieldReference
4-Bromo-9H-carbazole, IodobenzeneCuI, K₂CO₃, 1,3-di(2-pyridyl)-1,3-propanedioneDMF110°C97% chemicalbook.com
Carbazole, 1,4-DibromobenzeneCuI, K₂CO₃, 18-Crown-6DMPU170°C71% rsc.org
Carbazole, 1,4-DibromobenzeneCuSO₄·5H₂O, K₂CO₃None250°C41% nih.gov

Advanced Purification and Isolation Techniques for High-Purity Compounds

Obtaining high-purity this compound is essential for its use as a molecular building block. sci-hub.se Trace impurities can significantly affect the performance of resulting materials. Therefore, advanced purification techniques are employed to isolate the compound in a highly pure form.

Chromatographic Methodologies (e.g., Column Chromatography, Flash Chromatography)

Chromatography is the most common and effective method for purifying carbazole derivatives. This technique separates compounds based on their differential partitioning between a stationary phase (typically silica (B1680970) gel) and a mobile phase (a solvent or solvent mixture). nih.govrsc.org

For this compound and its isomers, column chromatography over silica gel is widely reported. The choice of eluent (mobile phase) is critical for achieving good separation. Nonpolar solvents are often used, as carbazole derivatives are typically nonpolar. For example, purification has been successfully achieved using pure hexane (B92381) as the eluent. rsc.org Another common method involves filtering the crude product through a plug of silica gel using heptane. chemicalbook.com

Mixed solvent systems can also be used to fine-tune the separation. A mixture of light petroleum and dichloromethane (B109758) (DCM) in a 75:25 ratio has been used to isolate 9-(4-bromophenyl)-9H-carbazole. nih.gov For other functionalized carbazoles, mixtures such as petroleum ether and dichloromethane (1:1) or methanol (B129727) and dichloromethane (1:20) have been employed, demonstrating the versatility of this technique. nih.govnih.gov

The following table details various chromatographic conditions used for the purification of carbazole derivatives.

Compound TypeStationary PhaseMobile Phase (Eluent)Reference
9-(4-Bromophenyl)-9H-carbazoleSilica GelHexane rsc.org
9-(4-Bromophenyl)-9H-carbazoleSilica GelLight Petroleum : Dichloromethane (75:25) nih.gov
4-Bromo-9-phenyl-9H-carbazoleSilica GelHeptane chemicalbook.com
Functionalized Carbazole AldehydeSilica GelHexane : Dichloromethane (1:15) nih.gov
Functionalized Carbazole AmideSilica GelDichloromethane : Petroleum Ether (1:1) nih.gov

Recrystallization and Crystallization Strategies

Recrystallization is a powerful technique for purifying solid organic compounds. The process involves dissolving the crude solid in a suitable hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. sci-hub.se

The choice of solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. sci-hub.se For a di-iodinated derivative of this compound, a mixed solvent system of chloroform (B151607) and ethanol (B145695) was used effectively for recrystallization. rsc.org Similarly, 3-bromocarbazole, a precursor, can be purified by recrystallization from ethanol. google.com

In addition to purification, crystallization can be used to grow high-quality single crystals suitable for X-ray diffraction analysis, which provides definitive structural information. Large single crystals of 9-(4-bromophenyl)-9H-carbazole have been grown by the slow evaporation of a solution in chloroform (CDCl₃). nih.gov The rate of cooling can also influence the quality and morphology of the resulting crystals; a gradual cooling rate tends to produce more uniform, larger crystals compared to shock cooling. sci-hub.seresearchgate.net

Molecular Structure, Conformation, and Intermolecular Interactions

High-Resolution Structural Elucidation Techniques

Spectroscopic methods provide detailed information about the connectivity of atoms and the types of chemical bonds present in a molecule.

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The absorption or scattering of light at specific frequencies corresponds to the stretching, bending, and other vibrations of the chemical bonds.

For 4-(4-Bromophenyl)-9-phenyl-9H-carbazole, the IR and Raman spectra would be expected to show characteristic bands for the C-H, C-N, C-C, and C-Br bonds within the aromatic rings. For instance, C-H stretching vibrations in the aromatic rings typically appear in the region of 3000-3100 cm⁻¹. The C-Br stretching frequency would be observed at a lower wavenumber, typically in the range of 500-600 cm⁻¹. Analysis of these vibrational modes would provide a fingerprint of the molecule, useful for its identification and for studying its structural properties.

Single-Crystal X-ray Diffraction Analysis of Molecular Geometry and Packing

Determination of Dihedral Angles and Torsional Relationships between Aromatic Rings

A key structural feature of this molecule would be the dihedral angles between the planes of the carbazole (B46965), phenyl, and bromophenyl rings. These angles are critical in defining the degree of π-conjugation across the molecule, which in turn influences its electronic and photophysical properties. It would be expected that steric hindrance between the aromatic rings would lead to a non-planar conformation.

Elucidation of Crystal Packing Motifs and Supramolecular Assembly

The analysis of the crystal structure would reveal how the molecules of this compound are arranged in the solid state. This includes identifying any repeating patterns or motifs in the crystal lattice, which are dictated by intermolecular forces.

Gas-Phase and Solution-Phase Conformational Studies

While extensive crystallographic data is available for the solid-state conformation of 9-arylcarbazoles, direct experimental studies on the gas-phase and solution-phase structures of this compound are not extensively documented in the literature. However, computational modeling and the principles of conformational analysis, supported by studies of analogous molecules, provide significant insights into its likely behavior in these phases.

Theoretical calculations, such as those employing Density Functional Theory (DFT), are powerful tools for predicting gas-phase geometries. nih.gov For analogous N-arylcarbazole systems, DFT calculations have consistently predicted a non-planar, twisted structure as the lowest energy conformation. researchgate.net These studies indicate that a significant dihedral angle between the carbazole and the N-phenyl ring is an intrinsic property of the molecule, driven by the need to minimize steric strain. researchgate.net It is therefore highly probable that this compound adopts a similarly twisted conformation in the gas phase, with a dihedral angle comparable to that observed in the solid state.

Solution-Phase Conformation: In solution, the conformation of a molecule can be influenced by solvent interactions. However, for relatively non-polar molecules like this compound, the strong intramolecular steric repulsions are expected to remain the primary determinant of the preferred conformation. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR methods like Nuclear Overhauser Effect Spectroscopy (NOESY), can provide experimental evidence of through-space interactions and thus give insights into the solution-phase structure. arxiv.orgnih.gov

Impact of Molecular Conformation on Electronic Delocalization Pathways

The specific three-dimensional arrangement of the aromatic rings in this compound has a profound impact on its electronic properties, particularly the extent of π-electron delocalization between the carbazole and the N-phenyl moieties.

The degree of electronic communication, or conjugation, between adjacent π-systems is highly dependent on the dihedral angle between them. Maximum orbital overlap and, consequently, the most effective delocalization occurs when the systems are coplanar (a dihedral angle of 0°). As the dihedral angle increases, the overlap between the p-orbitals of the two systems decreases, leading to a reduction in electronic coupling. nih.gov

In the solid state, this compound exhibits a significant dihedral angle of approximately 49.87° between the 4-bromophenyl ring and the carbazole plane. This large twist effectively disrupts the π-conjugation pathway between the nitrogen lone pair of the carbazole and the phenyl ring's π-system. nih.govresearchgate.net This rotational restriction and resulting electronic segmentation are characteristic of many N-arylcarbazole derivatives. researchgate.net

The interruption of conjugation has several important consequences for the molecule's electronic structure:

Localization of Molecular Orbitals: The highest occupied molecular orbital (HOMO) is typically localized on the electron-rich carbazole moiety, which acts as the primary electron-donating unit. Conversely, the lowest unoccupied molecular orbital (LUMO) can be influenced by the nature of the substituent on the phenyl ring, but the delocalization between the two rings is limited. nankai.edu.cn

Wide Band Gap: The reduced electronic delocalization contributes to a relatively large HOMO-LUMO energy gap. spectrabase.com Carbazolyl units are known to lead to lower electronic conjugation compared to more flexible diphenylamino analogs, resulting in wider band gaps. spectrabase.com This property is often desirable for host materials in organic light-emitting diodes (OLEDs).

The table below summarizes the key conformational and electronic features of this compound.

PropertyFindingImplication
Solid-State Dihedral Angle ~49.87° between carbazole and bromophenyl planes nih.govresearchgate.netSterically enforced twisted conformation.
Intermolecular Interactions C-H···π interactions dominate; π-π stacking is absent nih.govresearchgate.netInfluences crystal packing and morphology.
Gas & Solution Conformation Inferred to be twisted due to strong intramolecular steric hindrance researchgate.netThe non-planar structure is an intrinsic molecular property.
Electronic Delocalization Disrupted π-conjugation between the carbazole and phenyl rings researchgate.netLocalization of HOMO on the carbazole unit.
HOMO-LUMO Gap Expected to be wide spectrabase.comSuitable for applications as a wide band gap host material.

Electronic Structure, Photophysical Behavior, and Charge Transport Characteristics

Computational Quantum Chemical Investigations

Theoretical studies employing quantum chemistry have proven to be invaluable for predicting and understanding the properties of complex organic molecules such as 4-(4-Bromophenyl)-9-phenyl-9H-carbazole. These computational methods provide deep insights into the electronic and photophysical nature of the compound.

Density Functional Theory (DFT) for Ground State Electronic Structure Analysis

Density Functional Theory (DFT) has been utilized to investigate the ground state electronic structure of this compound. This powerful computational tool allows for a detailed examination of the molecule's electron distribution and orbital energies, which are crucial for determining its electronic behavior.

According to Frontier Molecular Orbital (FMO) theory, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic properties. For this compound, computational analyses reveal that the HOMO is primarily localized on the electron-rich carbazole (B46965) moiety and the phenyl group at the 9-position. This distribution suggests that these regions are the primary sites for electron donation.

Conversely, the LUMO is predominantly distributed over the bromophenyl group. This spatial separation of the HOMO and LUMO is a characteristic feature of molecules with potential for efficient charge transfer and is significant for applications in organic electronics.

The energies of the HOMO and LUMO, and the resulting energy gap, are critical parameters that influence a molecule's stability and its optical and electronic properties. The energy gap is a determining factor for the color of light a molecule can absorb and emit. A smaller energy gap generally corresponds to absorption at longer wavelengths. Computational studies have successfully assessed these orbital energies, providing a theoretical basis for the compound's observed photophysical characteristics.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To explore the behavior of this compound upon photoexcitation, Time-Dependent Density Functional Theory (TD-DFT) has been employed. This method allows for the characterization of the molecule's excited states, which are fundamental to its photophysical properties, including absorption and emission of light.

TD-DFT calculations have been used to determine the energies and characteristics of the lowest singlet (S1) and triplet (T1) excited states. The nature of these excited states, including their electron density distributions, dictates the photoluminescent behavior of the molecule. The energy difference between the singlet and triplet states is also a crucial parameter for understanding the efficiency of light emission processes.

The electronic transitions from the ground state to various excited states have been evaluated using TD-DFT. The calculated oscillator strengths, which are a measure of the probability of a particular electronic transition occurring, provide theoretical insight into the intensity of the absorption bands in the molecule's UV-Vis spectrum. These calculations are instrumental in interpreting experimental spectroscopic data and understanding the nature of the electronic excitations.

Theoretical Modeling of Intramolecular Charge Transfer (ICT) Processes

Theoretical modeling, often employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), is crucial for understanding the nature of excited states in donor-acceptor molecules. For a molecule like this compound, the carbazole moiety typically acts as an electron donor. The substitution pattern would determine the extent of Intramolecular Charge Transfer (ICT).

A theoretical analysis would typically involve:

Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels and their spatial distribution. In a typical ICT process, the HOMO would be localized on the electron-donating fragment (the carbazole core) and the LUMO on the electron-accepting fragment.

Excited State Calculations: TD-DFT calculations would reveal the nature of the lowest singlet excited state (S1). A significant spatial separation of the HOMO and LUMO would indicate a charge-transfer character for the S0 → S1 transition.

Dipole Moment Analysis: A significant increase in the dipole moment from the ground state to the excited state is a hallmark of an ICT process.

Studies on similar carbazole-based donor-acceptor systems have shown that the degree of ICT is heavily influenced by the electronic nature of the substituents and the dihedral angle between the donor and acceptor units. uclm.esrsc.org

Simulation of Charge Transport Parameters (e.g., Reorganization Energies, Transfer Integrals)

The charge transport properties of organic materials are often described by hopping models, where the charge transfer rate between adjacent molecules is a key parameter. Theoretical simulations are vital for predicting these properties.

Reorganization Energy (λ): This parameter describes the energy required for the geometric relaxation of a molecule upon gaining or losing a charge. A lower reorganization energy is desirable for efficient charge transport. DFT calculations are used to compute the reorganization energies for both holes (λh) and electrons (λe) by optimizing the geometries of the neutral, cationic, and anionic states. For many carbazole derivatives, hole reorganization energies are found to be in the range of 0.18 eV to 0.27 eV. rsc.orgicm.edu.pl

Transfer Integral (t): Also known as electronic coupling, this parameter quantifies the electronic interaction between adjacent molecules. It is highly sensitive to the intermolecular distance and orientation. Transfer integrals are calculated for molecular pairs extracted from crystal structures or morphologies generated by molecular dynamics.

Efficient charge transport is characterized by low reorganization energies and high transfer integrals.

Electrochemical Characterization of Redox Potentials

Cyclic Voltammetry for Oxidation and Reduction Processes

Cyclic voltammetry (CV) is a standard technique used to investigate the redox behavior of molecules and to determine their HOMO and LUMO energy levels experimentally.

Oxidation Potential: For carbazole derivatives, the first oxidation is typically a reversible process corresponding to the removal of an electron from the nitrogen-rich carbazole moiety to form a radical cation. The onset of the oxidation wave is used to estimate the HOMO energy level. For 9-phenylcarbazoles, oxidation potentials are sensitive to substituents at the 3 and 6 positions. ntu.edu.tw

Reduction Potential: The reduction process involves the addition of an electron and is used to estimate the LUMO energy level.

Correlation of Electrochemical Data with Theoretical Electronic Structure Calculations

A strong correlation is generally expected between experimentally determined redox potentials and theoretically calculated FMO energies.

The HOMO energy is linearly correlated with the first oxidation potential.

The LUMO energy is linearly correlated with the first reduction potential.

The electrochemical energy gap (E_g^ec = E_HOMO - E_LUMO) is compared with the optical energy gap (E_g^opt) obtained from absorption spectroscopy.

This correlation validates the computational methodology and provides a comprehensive understanding of the molecule's electronic structure.

Photophysical Spectroscopy for Excited State Dynamics

Absorption Spectroscopy for Electronic Transitions

UV-Visible absorption spectroscopy is used to study the electronic transitions from the ground state to excited states.

π–π Transitions:* Carbazole derivatives typically show strong absorption bands in the UV region corresponding to π–π* transitions localized on the carbazole and phenyl rings.

ICT Transitions: Molecules with significant ICT character often exhibit a lower energy absorption band, which is typically broad and structureless. The position of this band can be sensitive to solvent polarity (solvatochromism). Studies on related 9-phenyl-9H-carbazole systems show absorption bands extending to around 350 nm, which are attributed to a combination of π–π* and weak ICT transitions. nih.gov

Emission Spectroscopy for Fluorescence and Phosphorescence Pathways

The photoluminescence of this compound is governed by the de-excitation of its electronically excited states through fluorescence and phosphorescence. Fluorescence is the spin-allowed radiative decay from the lowest singlet excited state (S₁) to the ground state (S₀), while phosphorescence is the spin-forbidden decay from the lowest triplet excited state (T₁) to the ground state.

The core 9-phenyl-9H-carbazole moiety is known to be fluorescent, with emission typically observed in the ultraviolet to blue region of the spectrum. For instance, the unsubstituted 9-phenyl-9H-carbazole chromophore exhibits fluorescence maxima around 361 nm and 377 nm. nih.gov The emission from this compound is expected to originate from a π-π* transition localized on this carbazole core.

The presence of the bromine atom on the pendant phenyl ring is significant due to the "heavy-atom effect." This effect enhances spin-orbit coupling, which facilitates the otherwise spin-forbidden process of intersystem crossing (ISC) from the S₁ state to the T₁ state. An increased rate of ISC would compete with fluorescence, potentially leading to a lower fluorescence quantum yield and an enhancement of phosphorescence. Consequently, bromo-substituted carbazole derivatives are often investigated for their room-temperature phosphorescence (RTP) properties. researchgate.net The phosphorescence spectra of carbazole derivatives are typically observed at lower energies (longer wavelengths) compared to their fluorescence and are often more pronounced at low temperatures (e.g., 77 K) where non-radiative decay pathways are minimized. mdpi.comresearchgate.net

Investigations of Quantum Yields and Radiative Lifetimes

The efficiency of the emission processes is quantified by the photoluminescence quantum yield (Φ), which is the ratio of photons emitted to photons absorbed. The radiative lifetime (τᵣ) is the average time a molecule spends in the excited state in the absence of any non-radiative decay processes and is inversely related to the rate constant of radiative decay (kᵣ = Φ / τₒₑₛ, where τₒₑₛ is the observed lifetime).

While specific experimental data for the quantum yield and radiative lifetime of this compound are not detailed in the available literature, the values can be inferred from trends in similar materials. For carbazole-based fluorophores, fluorescence lifetimes are typically in the nanosecond range. nih.gov The quantum yield is highly dependent on the molecular structure and the surrounding environment. In solution, rotational and vibrational motions can lead to non-radiative decay, lowering the quantum yield. In a rigid matrix or in the solid state, these non-radiative pathways can be suppressed, leading to higher quantum yields. researchgate.net For some crystalline carbazole-based materials designed for phosphorescence, high quantum yields have been reported, with values reaching up to 38% in certain cases. researchgate.net The introduction of the bromine atom in this compound would be expected to shorten the phosphorescence lifetime compared to non-halogenated analogues due to the enhanced spin-orbit coupling.

Table 1: Illustrative Photophysical Parameters of Related Carbazole Compounds

Compound Emission Type Emission Max (λₑₘ) Quantum Yield (Φ) Lifetime (τ) Conditions
9-Phenyl-9H-carbazole Fluorescence ~361, 377 nm nih.gov N/A N/A THF, 298 K
4-CNPyCZ Phosphorescence N/A 27.1% researchgate.net >500 ms (B15284909) researchgate.net Crystalline State

Note: This table provides data for related compounds to illustrate typical values, as specific data for this compound is not available. N/A indicates data not available in the cited sources.

Solvatochromic Studies to Probe Solvent-Molecule Interactions

Solvatochromism refers to the change in the position, and sometimes intensity, of a molecule's absorption or emission spectra upon a change in solvent polarity. Such studies are valuable for understanding the nature of the excited state. A bathochromic (red) shift in the emission maximum with increasing solvent polarity indicates that the excited state is more polar than the ground state and is thus stabilized to a greater extent by polar solvents. researchgate.net

Studies on various carbazole derivatives consistently show a bathochromic shift in their fluorescence emission maxima as the solvent polarity increases. nih.gov This positive solvatochromism suggests that the excited state possesses a significant degree of intramolecular charge transfer (ICT) character, leading to a larger dipole moment compared to the ground state. Although the 9-phenyl-9H-carbazole unit itself is primarily a locally excited fluorophore, the linkage between the electron-donating carbazole and the phenyl ring allows for some charge redistribution upon excitation. It is therefore anticipated that this compound would exhibit a similar positive solvatochromic effect, with its emission peak shifting to longer wavelengths in more polar solvents like acetonitrile (B52724) or dimethyl sulfoxide (B87167) compared to nonpolar solvents like cyclohexane (B81311) or toluene (B28343). nih.govnih.gov

Table 2: Common Solvents for Solvatochromic Studies

Solvent Polarity Index (Reichardt's ET(30))
Cyclohexane 31.2
Toluene 33.9
Tetrahydrofuran (THF) 37.4
Dichloromethane (B109758) 41.1
Acetonitrile 46.0
Dimethyl Sulfoxide (DMSO) 45.1

This table lists common solvents with varying polarities used to study solvent-molecule interactions.

Advanced Applications in Organic Electronic and Optoelectronic Devices

Development as a Hole Transport Material (HTM)

The primary function of a Hole Transport Material (HTM) is to facilitate the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer in an electronic device. The carbazole (B46965) unit is a strong electron donor, making its derivatives, including 4-(4-Bromophenyl)-9-phenyl-9H-carbazole, highly suitable for this role. researchgate.net The development of amorphous HTMs with high glass-transition temperatures (Tg) is crucial for creating thermally stable and durable devices, a characteristic that carbazole-based materials often exhibit. mdpi.com

In OLEDs, the performance and longevity are significantly influenced by the efficiency of the charge transport layers. Carbazole derivatives are widely employed as HTMs due to their excellent hole-transport properties and thermal stability. chemimpex.comresearchgate.net The incorporation of the rigid and stable carbazole moiety into molecular designs can significantly improve the thermal properties of the material. researchgate.net

Derivatives of this compound are synthesized to create novel HTMs. For instance, by conjugating different carbazole or triphenylamine (B166846) derivatives, researchers have developed materials that lead to enhanced current, power, and external quantum efficiencies in OLED devices when compared to standard configurations. mdpi.com These materials help to lower the hole injection barrier, facilitating more efficient charge transfer into the emissive layer. researchgate.net The use of such specialized HTMs can lead to a significant improvement in device performance, as demonstrated by the enhanced efficiencies in fabricated OLEDs. mdpi.comepa.gov

Table 1: Performance of OLEDs with Carbazole-Based Hole Transport Materials

Device Configuration Maximum Current Efficiency (cd/A) Maximum Power Efficiency (lm/W) Maximum External Quantum Efficiency (%)
Reference Device (without specialized HTM) 1.87 1.15 0.98
Device with HTM 3b 2.15 1.25 1.12
Device with HTM 3c 2.45 1.46 1.28

Data derived from research on novel HTMs based on 4-(9H-carbazol-9-yl)triphenylamine derivatives. mdpi.com

Perovskite solar cells represent a rapidly advancing photovoltaic technology, with the hole transport material playing a pivotal role in achieving high power conversion efficiencies (PCE) and long-term stability. nih.gov Carbazole-based compounds are being explored as cost-effective and high-performing alternatives to the commonly used HTM, Spiro-OMeTAD. nih.govnih.gov

The compound this compound is utilized as a key intermediate in the synthesis of novel organic small-molecule HTMs specifically designed for PSCs. google.com Theoretical and experimental studies on various carbazole derivatives show that their highest occupied molecular orbital (HOMO) energy levels align well with the valence band of perovskite materials, which is essential for efficient hole extraction. researchgate.net The molecular design, including the strategic placement of substituents on the carbazole core, allows for the fine-tuning of these electronic properties to optimize device performance. nih.govresearchgate.net

Role in Emitter Design for OLEDs

Beyond its function in charge transport, the this compound moiety is integral to the design of the light-emitting layer itself. It can function as a host material for phosphorescent emitters or as a core component in the architecture of Thermally Activated Delayed Fluorescence (TADF) emitters.

In PhOLEDs, a host material constitutes the matrix for a phosphorescent guest emitter. An effective host must possess a high triplet energy level (T1) to prevent energy loss from the emitter, as well as good charge transport capabilities. nih.gov The 9-phenyl-9H-carbazole unit is a common building block for host materials due to its wide energy gap and high T1 energy. nih.govmdpi.com

Materials incorporating the 9-phenyl-9H-carbazole structure have been synthesized to serve as hosts in green and blue PhOLEDs. nih.govresearchgate.net For example, an indenocarbazole derivative containing a 9-phenyl-9H-carbazol-3-yl) group was developed as a host for solution-processed green PhOLEDs, demonstrating excellent hole transport and a high triplet energy. nih.gov The design of such host materials is crucial for achieving high efficiency and operational stability in phosphorescent devices. researchgate.net The performance of PhOLEDs using carbazole-based hosts often shows significant improvement over devices using conventional materials. researchgate.net

Table 2: Comparison of Blue PhOLED Device Efficiencies

Host Material Guest Emitter Maximum External Quantum Efficiency (%) Maximum Current Efficiency (cd/A)
mCP (conventional host) FIrpic ~7.5 ~15
TPSi-F (novel host) FIrpic 15.0 30.6
TPSi-F (novel host) FIrfpy 9.4 15.1

Data derived from research on novel silane–fluorene hybrid host materials compared to 1,3-bis(9-carbazolyl)benzene (mCP). researchgate.net

TADF emitters are a key technology for achieving 100% internal quantum efficiency in OLEDs by harvesting both singlet and triplet excitons. nih.govfrontiersin.org This is accomplished in molecules with a very small energy gap between their lowest singlet (S1) and triplet (T1) states (ΔEST). rsc.org The typical design for a TADF molecule involves linking an electron donor and an electron acceptor group in such a way that their respective molecular orbitals are spatially separated.

The 9-phenyl-9H-carbazole unit is a popular electron donor for constructing TADF emitters. frontiersin.orgrsc.org The steric hindrance between the carbazole donor and the acceptor unit forces a significant twist in the molecular structure. This twisted conformation minimizes the overlap between the HOMO and LUMO, leading to the required small ΔEST for efficient reverse intersystem crossing (rISC) from the triplet to the singlet state. frontiersin.orgrsc.org Numerous high-efficiency blue and green TADF emitters have been developed by pairing carbazole-based donors with various acceptor cores, demonstrating the versatility of this molecular framework. rsc.orgresearchgate.net

Potential in Organic Photovoltaic (OPV) Devices

In OPV devices, materials based on carbazole are valued as electron-donating components in the bulk heterojunction active layer. rsc.org The photophysical and electronic properties of this compound make it and its derivatives excellent candidates for use in organic solar cells, where they can enhance energy conversion efficiency and stability. chemimpex.com

Polymers and small molecules containing the 2,7-disubstituted carbazole unit have shown great promise, with some donor-acceptor copolymers achieving power conversion efficiencies of up to 6%. rsc.org The strong electron-donating nature of the carbazole core facilitates efficient charge separation at the donor-acceptor interface, a critical step in the photovoltaic process. Rational design of carbazole-based materials, by pairing them with suitable electron acceptors, continues to be a promising strategy for developing the next generation of high-efficiency organic solar cells. researchgate.netrsc.org

Active Layer Components in Bulk Heterojunction (BHJ) Solar Cells

Bulk heterojunction (BHJ) solar cells represent a prominent architecture in organic photovoltaics, where the active layer consists of an interpenetrating network of electron-donating and electron-accepting materials. aimspress.comnih.gov This morphology creates a large interfacial area essential for efficient exciton (B1674681) dissociation into free charge carriers. mdpi.comresearchgate.net The performance of these devices is critically dependent on the properties of the donor and acceptor materials, including their energy levels, charge carrier mobility, and ability to form an optimal morphology. aimspress.com

Carbazole-based materials are frequently employed as the electron-donating component in BHJ active layers due to their excellent hole-transport capabilities and electrochemical stability. nih.govresearchgate.net While this compound may not typically be used as the primary donor material itself, it serves as a crucial building block for more complex donor polymers and small molecules. The presence of the bromine atom allows for further chemical modifications, enabling the synthesis of materials with tailored electronic properties for improved device efficiency. For instance, bromine-substituted carbazole-based self-assembled monolayers (SAMs) have been used as hole-extracting interlayers, significantly enhancing the power conversion efficiency (PCE) of BHJ solar cells by optimizing the interface between the electrode and the active layer. researchgate.netprinceton.edu Research into halogen-substituted SAMs, including those with bromine, has shown that they can increase the work function of the anode, leading to improved hole mobility, reduced interface resistance, and suppressed carrier recombination. researchgate.net

The strategic use of brominated precursors like this compound allows for the engineering of the active layer's morphology and electronic landscape, which is critical for achieving high-performance organic solar cells. princeton.edu

Dye-Sensitized Solar Cell (DSSC) Sensitizer (B1316253) Design

In Dye-Sensitized Solar Cells (DSSCs), a photosensitizer adsorbed onto the surface of a wide-bandgap semiconductor (like TiO2) is responsible for light absorption and subsequent electron injection, initiating the photovoltaic process. nih.govfrontiersin.org The molecular design of the sensitizer is paramount for high efficiency, typically following a Donor-π bridge-Acceptor (D-π-A) structure. dergipark.org.trrsc.org This architecture facilitates intramolecular charge transfer upon photoexcitation, promoting efficient electron injection from the dye's excited state into the semiconductor's conduction band. rsc.org

The carbazole moiety is an excellent electron donor unit for DSSC sensitizers due to its strong electron-donating nature, high hole mobility, and thermal stability. nih.govresearchgate.net this compound is a key intermediate in the synthesis of such high-performance organic dyes. nih.govresearchgate.net The bromophenyl group serves as a convenient reactive handle for introducing the π-bridge and acceptor moieties through cross-coupling reactions. This synthetic flexibility allows for the fine-tuning of the dye's optical and electrochemical properties.

Sensitizer Design StrategyKey FeatureImpact on DSSC PerformanceResulting Power Conversion Efficiency (PCE)
Carbazole Twin Dyads (DCH₂)Features a non-conjugated alkyl chain with multiple acceptor units. Used as a co-sensitizer with a Ruthenium-based dye (HD-2).Improves overall light absorption and charge transfer dynamics.Achieved 8.82% (surpassing the 6.79% of the HD-2 sensitizer alone). rsc.org
Di-chromophoric Porphyrin DyesA carbazole unit is attached to a porphyrin core.Increases photon absorption, leading to higher open-circuit voltage (VOC) and short-circuit current (JSC). rsc.orgIncreased PCE by up to 30% compared to the single chromophore dye, reaching over 6%. rsc.org
Hexahydrocarbazole DonorEmploys a novel 9-(p-tolyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole donor building block.Showed higher photovoltaic properties compared to a well-known sensitizer (WS-2).Reached 5.86%. researchgate.net

Building Block for Functional Polymer and Dendritic Systems

The structural and electronic attributes of this compound make it an ideal foundational unit for constructing larger, more complex macromolecular systems such as conjugated polymers and dendrimers.

Monomer for Conjugated Polymer Synthesis

Conjugated polymers are a class of organic macromolecules characterized by a backbone of alternating single and double bonds, which results in a delocalized π-electron system. mdpi.com This structure endows them with unique electronic and optical properties, making them suitable for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells. mdpi.commdpi.com Carbazole-based polymers are particularly noted for their high thermal stability and efficient hole-transport properties. semanticscholar.orgnih.gov

The synthesis of polymers from carbazole derivatives allows for the creation of materials with specific band gaps and energy levels, which is crucial for optimizing their performance in electronic devices.

Polymer TypeSynthesis MethodKey Properties of Carbazole UnitPotential Applications
Carbazole-based blue-emitting dendritic conjugated polymerSuzuki coupling reaction. semanticscholar.orgProvides good solubility, thermal stability, and specific optical response. semanticscholar.orgFluorescent probes and sensors. semanticscholar.org
1,8-Carbazole-Based Conjugated CopolymersPd-catalyzed polycondensation. mdpi.comImparts good solubility in common organic solvents.Organic electronics. mdpi.com
N-(4-(3,5-bis(4-bromophenyl)- nih.govresearchgate.netnih.govtriazol-4-yl)-phenyl)carbazole based polymersNot specified, but involves polymerization of the monomer. researchgate.netContributes to photoluminescent, electroluminescent, and electrochromic properties.OLEDs, electrochromic devices. researchgate.net

Dendron or Core Component in Supramolecular Architectures

Supramolecular architectures, such as dendrimers, are highly branched, three-dimensional macromolecules synthesized with a high degree of structural control. Their well-defined, monodisperse nature and the presence of numerous terminal functional groups lead to unique physical and chemical properties. Carbazole units are often incorporated into these architectures due to their rigid structure and optoelectronic functionality. semanticscholar.org

This compound can serve as a fundamental building block in the construction of these complex systems in two primary ways:

As a Core Component: The molecule can act as the central point from which dendritic wedges, or dendrons, are grown outwards. The bromophenyl group can be used as the initial reaction site to attach the first layer of branches.

The incorporation of carbazole units into dendritic structures has led to the development of materials for applications such as light-emitting diodes and sensors. For example, carbazole-based blue-emitting dendritic conjugated polymers have been synthesized and shown to act as highly sensitive and selective fluorescent probes. semanticscholar.org The defined structure of dendrimers allows for precise control over energy transfer processes, making them highly effective in optoelectronic applications.

Structure Property Relationships and Future Research Directions

Systematic Investigation of Substituent Effects on Electronic and Photophysical Performance

The electronic and photophysical properties of 4-(4-Bromophenyl)-9-phenyl-9H-carbazole are determined by the cumulative effects of the bromophenyl group at the C-4 position and the phenyl group at the N-9 position. These substituents modulate the electron density distribution, molecular geometry, and conjugation pathways within the carbazole (B46965) framework.

The carbazole moiety is inherently an electron-donating (p-type) system, a property that makes it a common building block for hole-transporting materials in optoelectronic devices. The introduction of a 4-bromophenyl group at the C-4 position directly on the conjugated backbone significantly modulates this donor characteristic.

The table below illustrates the general effect of substituents on the energy levels of carbazole derivatives, providing context for the expected properties of this compound.

Table 1: Influence of Substituent Electronic Nature on Carbazole Properties

Substituent Type at C-3, C-6, or C-4 Example Group Expected Effect on HOMO Level Expected Effect on Oxidation Potential
Electron-Donating Alkoxy, Amino Increase (less stable) Decrease
Neutral/Weakly Donating Alkyl, Phenyl Minor Change Minor Change

This is a generalized representation based on established principles of physical organic chemistry. Specific values depend on the exact molecule and substitution position.

The substitution of a phenyl group at the nitrogen atom (N-9 position) of the carbazole ring is a common strategy in materials design to improve solubility and prevent crystallization. However, this substitution has a profound impact on the molecule's conformation. Due to steric hindrance between the hydrogen atoms on the phenyl ring and those on the carbazole backbone, the N-phenyl group is significantly twisted out of the carbazole plane.

Crystallographic studies on the isomeric compound, 9-(4-bromophenyl)-9H-carbazole, reveal a large dihedral angle of 49.87° between the bromophenyl ring and the carbazole moiety. Similar large twist angles are observed in a wide range of N-aryl carbazole derivatives. This non-planar geometry effectively disrupts the π-conjugation between the nitrogen lone pair and the N-phenyl ring. As a result, the electronic properties of the N-phenyl group are largely decoupled from the primary conjugated system of the carbazole core. This electronic isolation means that the N-phenyl group primarily serves to influence the molecule's physical properties, such as its solubility and ability to form stable amorphous films, rather than its photophysical characteristics.

Table 2: Typical Dihedral Angles in N-Aryl Carbazole Derivatives

Compound N-Aryl Group Dihedral Angle with Carbazole Plane Reference
9-(4-Bromophenyl)-9H-carbazole 4-Bromophenyl 49.87°
9-(4-Cyanophenyl)-9H-carbazole 4-Cyanophenyl 47.89°
9-(4-Nitrophenyl)-9H-carbazole 4-Nitrophenyl 53.08°

Data is illustrative of the steric effect that forces the N-aryl group into a twisted conformation.

Rational Design Principles for Performance Optimization in Device Applications

The rational design of molecules like this compound for specific applications, particularly in organic light-emitting diodes (OLEDs), hinges on balancing electronic, photophysical, and morphological properties.

Tuning for Host Materials: Carbazole derivatives are renowned as host materials for phosphorescent emitters due to their high triplet energy. The twisted

Q & A

Q. What are the established synthetic routes for 4-(4-Bromophenyl)-9-phenyl-9H-carbazole, and how can reaction conditions be optimized for high yield?

Methodological Answer:

  • Route 1: Utilize Ullmann-type coupling or Suzuki-Miyaura cross-coupling to introduce the 4-bromophenyl group to the carbazole core. For example, cyclic diaryliodonium salts (e.g., 1a) can react with carbazole derivatives under palladium catalysis, followed by column chromatography (SiO₂, cyclohexane:EtOAc 97:3) for purification .
  • Route 2: N-alkylation of carbazole with 4-bromophenyl halides in the presence of a base (e.g., K₂CO₃) and phase-transfer catalysts like tetrabutylammonium bromide (TBAB) in toluene at 45°C for 3–24 hours .
  • Optimization Tips:
  • Maintain a 2:1 molar ratio of aryl halide to carbazole to minimize unreacted starting material.
  • Purify via recrystallization (ethanol or ethyl acetate) to achieve >95% purity .

Q. Which analytical techniques are critical for confirming the molecular structure and purity of this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD): Resolve bond lengths, dihedral angles (e.g., 49.87° between carbazole and bromophenyl planes), and crystal packing using SHELX software .
  • Spectroscopy:
  • ¹H/¹³C NMR: Identify substituent positions via coupling patterns (e.g., para-bromophenyl protons as doublets at δ 7.4–7.6 ppm).
  • HPLC: Confirm purity (>99%) using C18 columns with UV detection at 254 nm .
    • Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ at m/z 398.3017) .

Advanced Research Challenges

Q. How can conflicting crystallographic data (e.g., dihedral angles, packing motifs) be reconciled across studies?

Methodological Answer:

  • Data Collection Variables: Ensure consistent temperature (e.g., 100 K vs. 113 K) and radiation sources (MoKα vs. CuKα), as these affect lattice parameters .
  • Software Analysis: Use Mercury CSD 2.0 to compare packing motifs (e.g., C–H⋯π interactions) and calculate similarity indices between structures .
  • Statistical Validation: Apply Hirshfeld surface analysis to quantify intermolecular interactions and identify outliers in reported angles .

Q. What computational strategies are recommended to assess the electronic impact of bromine substitution on optoelectronic properties?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate HOMO-LUMO gaps (e.g., using B3LYP/6-31G*) to evaluate bromine’s electron-withdrawing effects on charge transport .
  • Time-Dependent DFT (TD-DFT): Simulate UV-vis absorption spectra to correlate substituent position (para vs. meta) with λmax shifts .
  • Molecular Dynamics (MD): Model π-stacking behavior in thin films to predict device performance (e.g., OLED efficiency) .

Q. How can electropolymerization conditions be optimized to fabricate conductive films of carbazole derivatives?

Methodological Answer:

  • Monomer Concentration: Test 1–4 mM solutions in NaClO₄/acetonitrile to balance film thickness and conductivity .
  • Electrode Selection: Use carbon fiber microelectrodes (CFMEs) over gold for higher capacitance (6.66 F/cm² vs. 6.53 F/cm²) due to enhanced surface area .
  • Impedance Analysis: Fit Nyquist plots to equivalent circuits (e.g., RQR(CR)(RW)) to quantify charge-transfer resistance and double-layer capacitance .

Q. What strategies address challenges in achieving planarized carbazole cores for improved charge transport in organic semiconductors?

Methodological Answer:

  • Synthetic Design: Introduce steric hindrance via bulky substituents (e.g., 9-phenyl groups) to enforce coplanarity .
  • Crystallographic Screening: Prioritize solvents with low polarity (e.g., cyclohexane) to promote face-to-face π-stacking .
  • Thermal Annealing: Post-synthesis heat treatment (150–200°C) can reduce torsional disorder in thin films .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.